molecular formula C18H15ClFN3O3 B12210318 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

Cat. No.: B12210318
M. Wt: 375.8 g/mol
InChI Key: GBWDFKLTDJBYPK-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached via etherification reactions using appropriate phenols and alkyl halides.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)butanamide: Similar structure but different oxadiazole ring position.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of an oxadiazole ring.

Uniqueness

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H15ClFN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C18H15ClFN3O3/c1-2-14(25-15-6-4-3-5-13(15)20)18(24)21-17-16(22-26-23-17)11-7-9-12(19)10-8-11/h3-10,14H,2H2,1H3,(H,21,23,24)

InChI Key

GBWDFKLTDJBYPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl)OC3=CC=CC=C3F

Origin of Product

United States

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